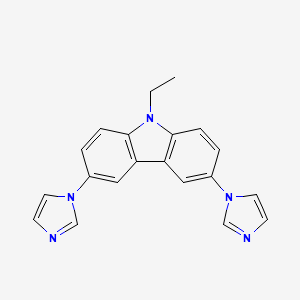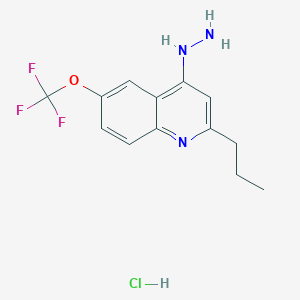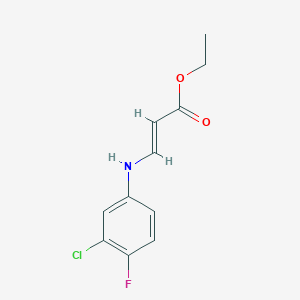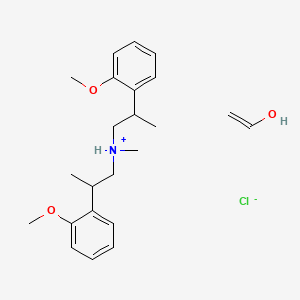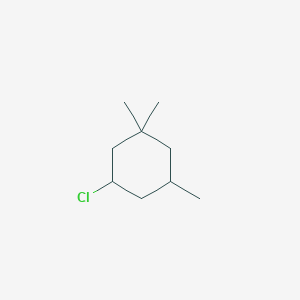
3-Chloro-1,1,5-trimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1,1,5-trimethylcyclohexane is an organic compound with the molecular formula C9H17Cl It is a derivative of cyclohexane, where three methyl groups and one chlorine atom are substituted at specific positions on the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-1,1,5-trimethylcyclohexane can be synthesized through several methods. One common approach involves the chlorination of 1,1,5-trimethylcyclohexane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Chloro-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,1,5-trimethylcyclohexane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Formation of 3-hydroxy-1,1,5-trimethylcyclohexane or other substituted derivatives.
Oxidation: Formation of 3-chloro-1,1,5-trimethylcyclohexanol or 3-chloro-1,1,5-trimethylcyclohexanone.
Reduction: Formation of 1,1,5-trimethylcyclohexane.
科学研究应用
3-Chloro-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-chloro-1,1,5-trimethylcyclohexane involves its interaction with specific molecular targets. The chlorine atom and the methyl groups on the cyclohexane ring influence the compound’s reactivity and its ability to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved.
相似化合物的比较
Similar Compounds
1,1,5-Trimethylcyclohexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Bromo-1,1,5-trimethylcyclohexane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
3-Chloro-1,1,4-trimethylcyclohexane: Similar but with a different substitution pattern, affecting its chemical behavior.
Uniqueness
3-Chloro-1,1,5-trimethylcyclohexane is unique due to the specific positioning of the chlorine atom and the three methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
6305-19-7 |
|---|---|
分子式 |
C9H17Cl |
分子量 |
160.68 g/mol |
IUPAC 名称 |
3-chloro-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 |
InChI 键 |
JPSRVBMFEBRDCK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(C1)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

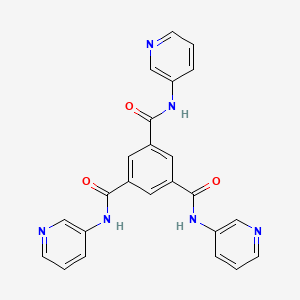

![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
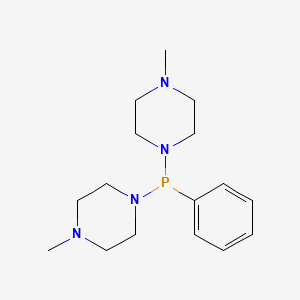
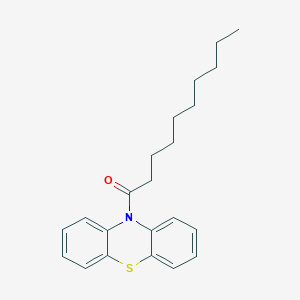
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)

